4-chloro-N-(3,4-difluorophenyl)-3-nitrobenzamide
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Overview
Description
Synthesis Analysis
Synthetic approaches to compounds similar to 4-chloro-N-(3,4-difluorophenyl)-3-nitrobenzamide often involve multi-step chemical reactions, employing techniques like NMR, MS, IR, and X-ray diffraction for characterization. For example, compounds with nitrobenzamide structures are synthesized and characterized to explore their structure-property relationships and potential biological activities, as demonstrated by Dian He et al. (2014) (He et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds is typically determined using X-ray crystallography, revealing detailed geometric parameters such as bond lengths, angles, and conformations. These structures are often stabilized by intermolecular interactions like π-π conjugation and hydrogen bonding, which play a crucial role in their physical and chemical properties (He et al., 2014).
Chemical Reactions and Properties
Compounds within this chemical class participate in various chemical reactions, including nucleophilic substitution and cyclization, which can be influenced by the presence of functional groups like nitro, chloro, and fluoro substituents. For instance, V. G. Shtamburg et al. (2012) described the selective formation of derivatives through reactions with specific reagents, highlighting the reactivity patterns of nitrobenzamide compounds (Shtamburg et al., 2012).
properties
IUPAC Name |
4-chloro-N-(3,4-difluorophenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2N2O3/c14-9-3-1-7(5-12(9)18(20)21)13(19)17-8-2-4-10(15)11(16)6-8/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUYWFYVLFBHLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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